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Compound of Interest

Compound Name: [(3-Chlorobenzyl)thio]acetic acid

CAS No.: 34722-33-3

Cat. No.: B1363889

Get Quote

Welcome to the technical support center for the synthesis of [(3-Chlorobenzyl)thio]acetic
acid. This guide is designed for researchers, medicinal chemists, and process development

scientists. It provides in-depth troubleshooting, frequently asked questions (FAQs), and

optimized protocols based on established chemical principles. Our goal is to help you navigate

the common challenges of this synthesis and achieve high-yield, high-purity results.

The synthesis of [(3-Chlorobenzyl)thio]acetic acid is fundamentally an S-alkylation reaction,

a variant of the classic Williamson ether synthesis.[1] It involves the nucleophilic substitution

(SN2) of a halide by a thiolate anion. In this case, thioglycolic acid is deprotonated to form a

potent nucleophile that attacks 3-chlorobenzyl chloride.

Core Synthesis Protocol
This section details a robust, optimized protocol for the synthesis. It serves as a baseline for

the troubleshooting and FAQ sections that follow.
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Reagent Formula MW ( g/mol ) M/Eq Amount

3-Chlorobenzyl

chloride
C₇H₆Cl₂ 161.03 1.0 16.1 g

Thioglycolic acid C₂H₄O₂S 92.12 1.05 9.67 g

Sodium

Hydroxide
NaOH 40.00 2.1 8.4 g

Tetrabutylammon

ium bromide

(TBAB)

C₁₆H₃₆BrN 322.37 0.05 1.61 g

Toluene C₇H₈ 92.14 - 150 mL

Water H₂O 18.02 - 150 mL

Step-by-Step Experimental Procedure
Preparation of Aqueous Phase: In a 500 mL three-necked round-bottom flask equipped with

a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium hydroxide (8.4 g,

2.1 eq.) in water (150 mL). Cool the solution to 10-15 °C in an ice bath.

Formation of the Thiolate: Slowly add thioglycolic acid (9.67 g, 1.05 eq.) to the cooled NaOH

solution under stirring. The addition is exothermic; maintain the temperature below 20 °C.

Stir for an additional 15 minutes to ensure complete formation of the disodium salt of

thioglycolic acid.

Addition of Organic Phase and Catalyst: To the aqueous solution, add toluene (150 mL), 3-

chlorobenzyl chloride (16.1 g, 1.0 eq.), and the phase-transfer catalyst, tetrabutylammonium

bromide (TBAB) (1.61 g, 0.05 eq.).

Reaction Execution: Heat the biphasic mixture to 60-65 °C with vigorous stirring. The high

agitation is crucial to maximize the interfacial area for the phase-transfer catalysis to be

effective.[2]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour

(Mobile phase: Hexane/Ethyl Acetate 3:1 with 0.5% acetic acid). The reaction is typically
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complete within 4-6 hours, indicated by the disappearance of the 3-chlorobenzyl chloride

spot.

Work-up and Isolation:

Cool the reaction mixture to room temperature and separate the organic and aqueous

layers using a separatory funnel.

Wash the organic layer with 100 mL of water.

Combine all aqueous layers and wash with 50 mL of toluene to remove any remaining

unreacted starting material or non-polar impurities.

Cool the combined aqueous phase in an ice bath and acidify slowly with concentrated HCl

(~37%) to pH 1-2. The product, [(3-Chlorobenzyl)thio]acetic acid, will precipitate as a

white solid.

Purification:

Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with

cold water until the washings are neutral.

Dry the product under vacuum at 50 °C to a constant weight.

For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Experimental Workflow Diagram
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Caption: General workflow for the synthesis of [(3-Chlorobenzyl)thio]acetic acid.
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Reaction Mechanism and Theory
The reaction proceeds via a classic SN2 mechanism. The first step is an acid-base reaction

where two equivalents of a strong base (e.g., NaOH) deprotonate both the carboxylic acid and

the more acidic thiol group of thioglycolic acid.[3] The resulting thiolate anion is a soft, highly

effective nucleophile. This thiolate then attacks the electrophilic benzylic carbon of 3-

chlorobenzyl chloride, displacing the chloride leaving group in a single, concerted step.

Diagram Legend

HSCH₂COOH ^{-}SCH₂COO^{-}

+ 2 NaOH
- 2 H₂O [3-Cl-C₆H₄CH₂SCH₂COO^{-}]

+ NaCl

+ 3-Cl-Bz-Cl
(SN2 Attack)

Bz = Benzyl (C₆H₅CH₂)

Click to download full resolution via product page

Caption: Simplified SN2 reaction mechanism.

Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-

answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can stem from several factors. Here is a systematic

checklist to diagnose the problem:

Inefficient Thiolate Formation: The thiol proton of thioglycolic acid is significantly more acidic

(pKa ~3.7) than the carboxylic acid proton (pKa ~10.2), but both must be deprotonated for

optimal solubility and reactivity in the described biphasic system. Ensure you are using at

least two full equivalents of a strong base like NaOH or KOH. Using a weaker base like

Na₂CO₃ may not be sufficient to fully deprotonate the thiol, leading to a lower concentration

of the active nucleophile.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/
https://www.benchchem.com/product/b1363889/docs?utm_src=pdf-body-img#technical-support-center-optimization-of-3-chlorobenzyl-thio-acetic-acid-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidation of Thiolate: The thiolate anion is susceptible to oxidation by atmospheric oxygen,

which leads to the formation of a disulfide byproduct (HOOC-CH₂-S-S-CH₂-COOH). This

side reaction consumes your nucleophile.

Solution: Degas your solvents before use and run the reaction under an inert atmosphere

(e.g., Nitrogen or Argon). This is especially important if the reaction is run for an extended

period or at higher temperatures.

Poor Phase-Transfer Catalysis: In a biphasic system, vigorous stirring is absolutely essential.

If the two phases are not adequately mixed, the phase-transfer catalyst (TBAB) cannot

efficiently transport the thiolate anion from the aqueous phase to the organic phase where

the 3-chlorobenzyl chloride resides.

Solution: Use a mechanical overhead stirrer instead of a magnetic stir bar, especially for

volumes over 100 mL. Ensure a vortex is visible, indicating high shear and mixing.

Hydrolysis of Benzyl Chloride: At elevated temperatures and in the presence of hydroxide

ions, 3-chlorobenzyl chloride can undergo hydrolysis to form 3-chlorobenzyl alcohol.

Solution: Do not exceed the recommended reaction temperature of 65 °C. Ensure the

initial deprotonation of thioglycolic acid is complete before adding the benzyl chloride,

which minimizes the concentration of free hydroxide during the main reaction phase.

Problem: Low Yield

Insufficient Base? Thiolate Oxidation? Poor Mixing? Substrate Hydrolysis?

Use >2 eq. Strong Base
(NaOH, KOH)

Use Inert Atmosphere
(N₂ or Ar)

Use Mechanical Stirrer
(Ensure High Agitation)

Control Temperature
(< 65 °C)
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Caption: Troubleshooting logic for low reaction yield.

Q2: I see a significant amount of a white solid that is insoluble in my acidic work-up. What is it?

A2: This is very likely the disulfide of thioglycolic acid, formed via oxidative coupling as

mentioned in A1. This byproduct is a dicarboxylic acid but has much lower solubility in acidic

water compared to the product. Its presence directly indicates that your nucleophile was

consumed by a side reaction, which also explains a corresponding drop in the yield of your

desired product. Running the reaction under an inert atmosphere is the most effective

preventative measure.

Q3: My final product is an oil or a sticky solid and is difficult to purify. How can I improve the

work-up?

A3: An oily or impure product usually points to incomplete reaction or inadequate purification.

Confirm Reaction Completion: Before work-up, ensure the reaction has gone to completion

via TLC. The presence of unreacted 3-chlorobenzyl chloride (a non-polar, oily substance) is

a common cause of purification difficulties. If the reaction has stalled, you can try adding a

small amount of additional TBAB or increasing the temperature slightly (e.g., to 70 °C) for

another hour.

Optimize Acid-Base Extraction: The power of this work-up lies in the product's carboxylic

acid functionality.

After the initial phase separation, perform an extraction of the organic layer with a mild

base like 5% sodium bicarbonate solution. This will selectively pull your acidic product into

the aqueous layer, leaving neutral impurities (like unreacted benzyl chloride or the

disulfide byproduct) behind in the organic phase.

Combine all aqueous layers.

Perform a "back-wash" of the combined basic aqueous layers with a non-polar solvent like

ethyl acetate or toluene. This step is critical as it removes any non-polar impurities that

may have been physically carried over.
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Now, proceed with acidification of the purified aqueous layer to precipitate your clean

product. This multi-step extraction is far more effective than a simple separation and

precipitation.[4]

Q4: Is a phase-transfer catalyst (PTC) absolutely necessary?

A4: While the reaction can be attempted in a single polar aprotic solvent like DMF or ethanol,

this presents its own challenges (e.g., solubility of inorganic salts, difficult solvent removal). For

a biphasic system (e.g., Toluene/Water), a PTC is essential.[5] Without it, the reaction will be

extremely slow as the reacting species are segregated in different phases. The PTC, typically a

quaternary ammonium salt like TBAB, forms an ion pair with the thiolate anion, rendering it

soluble in the organic phase where it can react with the benzyl chloride.

Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base and solvent?

A1: For the biphasic system described, a strong, inexpensive base like Sodium Hydroxide

(NaOH) is ideal. The solvent system of Toluene and Water is effective, safe, and allows for

easy separation. Alternatively, a single-solvent system using Ethanol can work. In this case,

NaOH or sodium ethoxide would be used as the base. The product is then typically isolated by

evaporating the ethanol and performing an acid-base workup on the residue.

Q2: How should I handle the reagents safely?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective

equipment (PPE), including gloves, lab coat, and safety glasses.

Thioglycolic Acid: Has a powerful and unpleasant odor.[6] Handle exclusively in the fume

hood.

3-Chlorobenzyl chloride: Is a lachrymator (causes tears). Avoid inhalation of vapors.

Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

Q3: What are the most critical parameters to control for reproducibility?

A3: The three most critical parameters are:
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Stoichiometry of the Base: Ensure at least 2.1 equivalents of NaOH to drive the

deprotonation to completion.

Agitation Speed: In the biphasic system, the stirring must be vigorous and constant.

Temperature Control: Maintain a steady temperature to ensure a consistent reaction rate and

minimize side reactions like hydrolysis.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used:

Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. Key ¹H NMR signals to look

for are the singlet for the methylene group between the sulfur and the carbonyl

(SCH₂COOH), the singlet for the benzylic methylene group (ArCH₂S), and the characteristic

aromatic proton splitting pattern for a 3-substituted benzene ring.

Mass Spectrometry (MS): To confirm the molecular weight.

HPLC: To determine purity with high accuracy.

References
U.S. Patent 5,023,371A, "Synthesis of thioglycolic acid," Google Patents. Link

Smolecule, "{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid," (2023). Link

Organic Chemistry Portal, "Thioester and thioacid synthesis by acylation of thiols

(thiolation)." Link

Chinese Patent CN101108818B, "Method of manufacturing thioacetic acid," Google Patents.

Link

National Institutes of Health (NIH), "A new procedure for thioester deprotection using

thioglycolic acid in both homogeneous and heterogeneous phase." Link

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS5023371A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.smolecule.com%2Fcompound-properties%2F2-%257B%255B(3-Chlorobenzyl)thio%255D-1%252C3-thiazol-4-yl%257Dacetic%2520acid
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.organic-chemistry.org%2Fsynthesis%2FC1O%2Fthioesters.shtm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FCN101108818B%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC6271295%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chinese Patent CN101440053A, "Preparation of benzhydryl thioacetamide," Google Patents.

Link

Organic Syntheses, "thiolacetic acid." Link

Bloom Tech, "What is the synthetic route of Thioacetic acid," (2023). Link

JournalAgent, "SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH

EXPECTED POTENTIAL BIOLOGICAL ACTIVITY." Link

Master Organic Chemistry, "The Williamson Ether Synthesis," (2014). Link

U.S. Patent 3,440,288A, "Method for preparing chlorobenzene thiols," Google Patents. Link

Chemistry LibreTexts, "Thiols and Sulfides," (2023). Link

Chinese Patent CN103232339A, "Preparation method of chlorinated phenylacetic acid,"

Google Patents. Link

ResearchGate, "Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis

Conditions." Link

Chinese Patent CN110590625A, "Method for improving rectification yield of thioglycollic

acid," Google Patents. Link

Chinese Patent CN1030192C, "Process for preparing phenylacetic acid by chlorobenzyl

carbonylation," Google Patents. Link

BenchChem, "Technical Support Center: Optimizing Williamson Ether Synthesis with Long-

Chain Alkyl Halides." Link

Master Organic Chemistry, "Thiols And Thioethers," (2015). Link

Arkema, "Thioglycolic Acid (TGA)." Link

CRDEEP Journals, "Phase-Transfer Catalysis in Organic Syntheses." Link

U.S. Patent 5,662,780A, "Process for purifying acetic acid," Google Patents. Link

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FCN101440053A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.orgsyn.org%2Fdemo.aspx%3Fprep%3Dcv4p0924
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bloomtechz.com%2Fnews%2Fwhat-is-the-synthetic-route-of-thioacetic-a-82087595.html
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.journalagent.com%2Fankaraecza%2Fpdfs%2FECZ_40_1_21_26.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.masterorganicchemistry.com%2F2014%2F10%2F24%2Fthe-williamson-ether-synthesis%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS3440288A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fchem.libretexts.org%2FBookshelves%2FOrganic_Chemistry%2FSupplemental_Modules_(Organic_Chemistry)%2FThiols%2FReactions_of_Thiols%2FThiols_and_Sulfides
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FCN103232339A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Fpublication%2F230198108_Rapid_and_Convenient_Thioester_Synthesis_Under_Phase-Transfer_Catalysis_Conditions
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FCN110590625A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FCN1030192C%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2Fuploads%2Ftechnical-documents%2FOptimizing_Williamson_Ether_Synthesis_with_Long-Chain_Alkyl_Halides.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.masterorganicchemistry.com%2F2015%2F07%2F05%2Fthiols-and-thioethers-sulfides%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.arkema.com%2Fglobal%2Fen%2Fproducts%2Fproduct-finder%2Fproduct%2Fmarket%2Fpersonal-care-and-cosmetics%2Fthioglycolic-acid-tga%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fcrdeepjournal.org%2Fwp-content%2Fuploads%2F2021%2F11%2FVol-3-Iss-2-01.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS5662780A%2Fen
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry Steps, "Reactions of Thiols." Link

RSC Publishing, "Mechanism, kinetics and selectivity of a Williamson ether synthesis:

elucidation under different reaction conditions," (2021). Link

Wikipedia, "Phase-transfer catalyst." Link

Francis Academic Press, "Williamson Ether Synthesis: O-Alkylation Reaction Using

Halogenated Hydrocarbons as Alkylating Agents." Link

Wikipedia, "Thiol." Link

U.S. Patent 5,981,803A, "Process for the preparation of chloro-benzoyl chlorides," Google

Patents. Link

U.S. Patent 4,111,924A, "Method for removal of thiol-protecting groups," Google Patents.

Link

PubMed Central - NIH, "The Basics of Thiols and Cysteines in Redox Biology and

Chemistry." Link

Chinese Patent CN109485587B, "Method for preparing sulfoxide compound by one-step

reaction of benzyl chloride compound and thiophenol under metal-free condition," Google

Patents. Link

PubMed, "The reaction of thio acids with azides: a new mechanism and new synthetic

applications." Link

ResearchGate, "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with

Weak Alkylation Agents." Link

Wiley Online Library, "Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether

Synthesis." Link

U.S. Patent 2,945,880A, "Process for the preparation of thioglycolic acid and salts thereof,"

Google Patents. Link

Googleapis.com, "United States Patent," (2012). Link

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemistrysteps.com%2Fthiol-reactions%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2021%2Fre%2Fd0re00433k
https://www.google.com/url?sa=E&q=https%3A%2F%2Fen.wikipedia.org%2Fwiki%2FPhase-transfer_catalyst
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.francis-press.com%2Fpapers%2F319
https://www.google.com/url?sa=E&q=https%3A%2F%2Fen.wikipedia.org%2Fwiki%2FThiol
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS5981803A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS4111924A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC4334394%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FCN109485587B%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F20536210%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Fpublication%2F222684666_Synthesis_of_Alkyl_Aryl_Ethers_by_Catalytic_Williamson_Ether_Synthesis_with_Weak_Alkylation_Agents
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Ffull%2F10.1002%2Fadfm.202108035
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS2945880A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatentimages.storage.googleapis.com%2F83%2Fc9%2Fb5%2F024696f01103f6%2FUS20120295910A1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Journal For Basic Sciences, "PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN

ORGANIC SYNTHESIS." Link

Japanese Patent JPH0272155A, "Purification of thioglycolic acid," Google Patents. Link

Imperial College London, "The synthesis of water soluble decalin-based thiols and S-

nitrosothiols—model systems for studying the reactions of nitric oxide." Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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